molecular formula C8H6BrNO2 B1377033 5-Bromo-2-hydroxy-4-methoxybenzonitrile CAS No. 1379779-22-2

5-Bromo-2-hydroxy-4-methoxybenzonitrile

Cat. No.: B1377033
CAS No.: 1379779-22-2
M. Wt: 228.04 g/mol
InChI Key: UCBVLFPUDKPKAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-hydroxy-4-methoxybenzonitrile: is an organic compound with the molecular formula C8H6BrNO2 It is a derivative of benzonitrile, featuring a bromine atom at the 5-position, a hydroxyl group at the 2-position, and a methoxy group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-hydroxy-4-methoxybenzonitrile can be achieved through several methods. One common approach involves the bromination of 2-hydroxy-4-methoxybenzonitrile. This reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-hydroxy-4-methoxybenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The nitrile group can be reduced to form amines or other reduced products.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are utilized.

Major Products Formed:

    Substitution Reactions: Products include various substituted benzonitriles.

    Oxidation Reactions: Products include quinones and other oxidized derivatives.

    Reduction Reactions: Products include primary amines and other reduced compounds.

Scientific Research Applications

Chemistry: 5-Bromo-2-hydroxy-4-methoxybenzonitrile is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. Its derivatives are investigated for their potential as enzyme inhibitors or activators.

Medicine: The compound and its derivatives are explored for their potential therapeutic applications. They are studied for their antimicrobial, anticancer, and anti-inflammatory properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers.

Mechanism of Action

The mechanism of action of 5-Bromo-2-hydroxy-4-methoxybenzonitrile depends on its specific application. In medicinal chemistry, its effects are often mediated through interactions with biological targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to therapeutic effects. The molecular pathways involved can vary, but common mechanisms include enzyme inhibition, receptor modulation, and interference with cellular signaling pathways.

Comparison with Similar Compounds

  • 2-Bromo-4-hydroxy-5-methoxybenzonitrile
  • 3-Bromo-4-hydroxy-5-methoxybenzonitrile
  • 5-Bromo-2-methoxybenzonitrile

Comparison: 5-Bromo-2-hydroxy-4-methoxybenzonitrile is unique due to the specific positioning of its functional groups. The presence of the hydroxyl group at the 2-position and the methoxy group at the 4-position, along with the bromine atom at the 5-position, imparts distinct chemical properties and reactivity. This unique arrangement allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications.

Properties

IUPAC Name

5-bromo-2-hydroxy-4-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO2/c1-12-8-3-7(11)5(4-10)2-6(8)9/h2-3,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCBVLFPUDKPKAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)O)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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